An In-depth Technical Guide to the Core Chemical Properties and Structure of Solvent Yellow 72
An In-depth Technical Guide to the Core Chemical Properties and Structure of Solvent Yellow 72
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 72, a monoazo dye, is a synthetic organic colorant recognized for its vibrant yellow hue and solubility in nonpolar solvents. Chemically identified as 4-((2-methoxyphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one, it is utilized across various industrial applications, including the coloration of plastics, waxes, oils, and printing inks. This technical guide provides a comprehensive overview of the chemical and physical properties of Solvent Yellow 72, its molecular structure, synthesis, and analytical methodologies. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical Structure and Identification
Solvent Yellow 72 is characterized by a central pyrazolone (B3327878) ring coupled with a methoxy-substituted phenylazo group. This structure is responsible for its characteristic color and solubility profile.
Table 1: Chemical Identifiers for Solvent Yellow 72
| Identifier | Value |
| IUPAC Name | 4-((2-methoxyphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one |
| CAS Number | 61813-98-7[1] |
| C.I. Name | Solvent Yellow 72[1] |
| C.I. Number | 127450[1] |
| Molecular Formula | C₁₇H₁₆N₄O₂[1] |
| Molecular Weight | 308.33 g/mol [1] |
| Chemical Class | Monoazo Dye[1] |
digraph "Solvent Yellow 72 Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="0.866,1!"]; C1 [label="C", pos="0.866,0!"]; C2 [label="C", pos="0,-0.5!"]; C3 [label="N", pos="-0.866,0!"]; C4 [label="C", pos="-0.866,1!"]; C5 [label="O", pos="1.732,-0.5!"]; C6 [label="C", pos="-1.732,1.5!"]; C7 [label="H3", pos="-2.598,1!"]; N3 [label="N", pos="-1.732,-0.5!"]; N4 [label="N", pos="-2.598,0!"]; C8 [label="C", pos="-3.464,-0.5!"]; C9 [label="C", pos="-3.464,-1.5!"]; C10 [label="C", pos="-4.33,-2!"]; C11 [label="C", pos="-5.196,-1.5!"]; C12 [label="C", pos="-5.196,-0.5!"]; C13 [label="C", pos="-4.33,0!"]; O1 [label="O", pos="-4.33,1!"]; C14 [label="C", pos="-5.196,1.5!"]; H1[label="H3", pos="-6.062,1!"]; C15 [label="N", pos="0,-1.5!"]; C16 [label="C", pos="0.866,-2!"]; C17 [label="C", pos="0.866,-3!"]; C18 [label="C", pos="0,-3.5!"]; C19 [label="C", pos="-0.866,-3!"]; C20 [label="C", pos="-0.866,-2!"];
// Bonds N1 -- N2; N2 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C1 -- C5 [style=double]; C4 -- C6; C6 -- C7; C3 -- N3; N3 -- N4 [style=double]; N4 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; C13 -- O1; O1 -- C14; C14 -- H1; C2 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C15;
// Aromatic rings C8 -- C13 [style=dotted]; C15 -- C20 [style=dotted]; }
Caption: Chemical structure of Solvent Yellow 72.
Physicochemical Properties
Solvent Yellow 72 is a bright yellow powder with good heat stability and lightfastness. A summary of its key physicochemical properties is provided below.
Table 2: Physicochemical Properties of Solvent Yellow 72
| Property | Value | Source(s) |
| Physical Appearance | Bright yellow powder | |
| Melting Point | 160-166 °C | Multiple sources |
| >180 °C | [2] | |
| Heat Resistance | Up to 200 °C | |
| Light Fastness | 5-6 (on a scale of 1-8) | |
| Solubility in Water | Insoluble (<0.2 µg/mL at pH 7.4) | |
| Solubility in Organic Solvents | Soluble |
Experimental Protocols
Synthesis of Solvent Yellow 72
The synthesis of Solvent Yellow 72 is typically achieved through a two-step diazotization and coupling reaction.[1]
Step 1: Diazotization of o-Anisidine
A detailed experimental protocol for the diazotization of an aromatic amine, which is the first step in the synthesis of Solvent Yellow 72, is as follows:
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A primary aromatic amine (in this case, o-anisidine) is dissolved in an acidic solution, typically hydrochloric acid and water.
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The solution is cooled to a low temperature (0-5 °C) in an ice bath to ensure the stability of the resulting diazonium salt.
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A solution of sodium nitrite (B80452) in water is then added dropwise to the cooled amine solution with constant stirring.
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The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper. A slight excess is maintained to ensure complete diazotization.
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The resulting diazonium salt solution is kept cold and used immediately in the subsequent coupling reaction.
Step 2: Azo Coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
The second step involves the electrophilic substitution of the diazonium salt onto the coupling component:
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The coupling agent, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, is dissolved in a suitable solvent, often in a weakly alkaline solution to facilitate the reaction.
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The cold diazonium salt solution from Step 1 is added slowly to the solution of the coupling agent with vigorous stirring, while maintaining a low temperature.
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The reaction mixture is stirred for a period to ensure complete coupling, during which the azo dye precipitates out of the solution.
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The precipitated Solvent Yellow 72 is then collected by filtration.
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The crude product is washed with water to remove any unreacted starting materials and inorganic salts.
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Further purification can be achieved by recrystallization from a suitable organic solvent to yield the final product.
Caption: Synthesis pathway of Solvent Yellow 72.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
Table 3: General HPLC Parameters for Azo Dye Analysis
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at the λmax of the dye |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Sample Preparation:
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A stock solution of Solvent Yellow 72 is prepared by accurately weighing the standard and dissolving it in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
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Working standards of varying concentrations are prepared by serial dilution of the stock solution with the mobile phase.
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Samples containing Solvent Yellow 72 are extracted with a suitable solvent, filtered through a 0.45 µm syringe filter, and diluted as necessary before injection into the HPLC system.
Caption: General workflow for HPLC analysis of Solvent Yellow 72.
Spectroscopic Data
Detailed spectral data is crucial for the unambiguous identification and characterization of Solvent Yellow 72. While complete, assigned spectra are not widely published, the expected spectral features are outlined below based on its chemical structure.
UV-Visible Spectroscopy: Azo dyes typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum due to π → π* transitions within the conjugated azo system. The λmax for Solvent Yellow 72 in a given solvent would be a key parameter for its quantification.
Infrared (IR) Spectroscopy: The IR spectrum of Solvent Yellow 72 would be expected to show characteristic absorption bands corresponding to its functional groups.
Table 4: Expected IR Absorption Bands for Solvent Yellow 72
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N=N stretch (azo group) | ~1400-1450 |
| C=O stretch (pyrazolone ring) | ~1650-1700 |
| C=N stretch (pyrazolone ring) | ~1590-1620 |
| C-O-C stretch (ether) | ~1250 (asymmetric), ~1050 (symmetric) |
| Aromatic C-H stretch | ~3000-3100 |
| Aliphatic C-H stretch | ~2850-3000 |
| Aromatic C=C stretch | ~1450-1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure. The expected chemical shifts would be influenced by the aromatic rings and the various functional groups.
Conclusion
This technical guide has provided a detailed overview of the core chemical properties and structure of Solvent Yellow 72. The information presented, including its identification, physicochemical properties, synthesis, and analytical methodologies, serves as a valuable resource for researchers and scientists. The provided tables and diagrams facilitate a clear understanding of this important industrial dye. Further research to establish a validated, publicly available HPLC method and to publish fully assigned spectral data would be beneficial for the scientific community.
